Hexanamide, N-[3-(dimethylamino)propyl]-
Description
Hexanamide, N-[3-(dimethylamino)propyl]- (CAS RN: 39669-97-1), is a tertiary amine-containing amide characterized by a six-carbon aliphatic chain (hexanamide) and a 3-(dimethylamino)propyl substituent. Its structure facilitates applications in polymer chemistry, biomaterials, and antimicrobial formulations due to its amphiphilic nature and functional amine groups . The compound’s synthesis typically involves coupling reactions between hexanoic acid derivatives and 3-(dimethylamino)propylamine, with purification via column chromatography .
Properties
CAS No. |
73603-23-3 |
|---|---|
Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]hexanamide |
InChI |
InChI=1S/C11H24N2O/c1-4-5-6-8-11(14)12-9-7-10-13(2)3/h4-10H2,1-3H3,(H,12,14) |
InChI Key |
ACKIXIAOJWRZJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, N-[3-(dimethylamino)propyl]- can be synthesized through several methods. One common synthetic route involves the reaction of hexanoyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of Hexanamide, N-[3-(dimethylamino)propyl]- often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hexanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Hexanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
N-[3-(Dimethylamino)Propyl]Methacrylamide (DMAPMAAm)
- Structure : Replaces the hexanamide group with a methacrylamide moiety.
- Applications: Used in thermoresponsive nanocomposite hydrogels. DMAPMAAm-based polymers exhibit pH- and temperature-dependent micelle formation, with critical micelle concentrations decreasing as DMAPMAAm content increases .
- Key Difference: The methacrylamide group introduces polymerizability, enabling covalent integration into polymer backbones, unlike the non-polymerizable hexanamide .
[3-(N,N-Dimethylamine)Propyl]Hexadecanamide
- Structure : Features a longer C16 alkyl chain (hexadecanamide) instead of C5.
- Properties : Higher hydrophobicity reduces water solubility but enhances antimicrobial activity against Gram-positive bacteria. Purity achieved via GC/MS is 97.6% .
- Thermodynamics : Standard enthalpy of formation is -812.3 kJ/mol, indicating greater stability compared to shorter-chain analogues .
2-Propenamide, N-[3-(Dimethylamino)Propyl]-
Physicochemical Properties
Q & A
Basic: What are the standard synthetic routes for preparing N-[3-(dimethylamino)propyl]hexanamide derivatives?
N-[3-(dimethylamino)propyl]hexanamide derivatives are typically synthesized via amidation reactions. A common method involves reacting a carboxylic acid (e.g., hexanoic acid) or its activated derivative (e.g., acyl chloride) with N,N-dimethyl-1,3-propanediamine. For example:
- Route 1 : Direct amidation using hexanoic acid and N,N-dimethyl-1,3-propanediamine under reflux with a coupling agent (e.g., DCC) in dichloromethane (DCM), yielding ~75–91% depending on reaction optimization .
- Route 2 : Acylation with hexanoyl chloride in tetrahydrofuran (THF) at 0–25°C, followed by neutralization to isolate the product .
Key analytical tools for verification include ¹H/¹³C NMR (to confirm dimethylamino and amide protons) and mass spectrometry (to validate molecular weight) .
Advanced: How can reaction conditions be optimized to improve yields in synthesizing N-[3-(dimethylamino)propyl]hexanamide analogs?
Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity by stabilizing intermediates, while minimizing side reactions like hydrolysis .
- Temperature control : Lower temperatures (0–5°C) during acylation reduce byproduct formation (e.g., over-alkylation) .
- Catalyst use : Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., EDC/HOBt) improve efficiency in amidation .
Comparative studies suggest yields >90% are achievable with activated acyl chlorides vs. ~75% for direct acid-amine coupling .
Basic: What characterization techniques are critical for structural confirmation of N-[3-(dimethylamino)propyl]hexanamide derivatives?
Essential techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.2–2.4 ppm (dimethylamino protons) and δ 6.5–7.5 ppm (amide NH) confirm functional groups .
- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and 40–50 ppm (dimethylamino carbons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₅H₃₁N₂O⁺ for hexanamide derivatives) .
- FTIR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and 3300 cm⁻¹ (N-H) .
Advanced: How do structural modifications (e.g., acyl chain length) influence the physicochemical properties of N-[3-(dimethylamino)propyl]hexanamide derivatives?
- Acyl chain length :
- Quaternary ammonium formation : Protonation of the dimethylamino group at physiological pH enhances interactions with biological membranes .
Comparative studies using analogs like N-[3-(dimethylamino)propyl]myristamide (C14) and docosanamide (C22) show chain length directly correlates with melting point and logP values .
Basic: What are the primary research applications of N-[3-(dimethylamino)propyl]hexanamide derivatives in surfactant chemistry?
These derivatives function as:
- Surfactants : Reduce surface tension in aqueous solutions (e.g., critical micelle concentration ~0.1–1 mM for C12–C18 derivatives) .
- Emulsifiers : Stabilize oil-water interfaces in cosmetic formulations (e.g., INCI names: Behenamid propyl dimethylamine) .
- Antistatic agents : Neutralize charge buildup in polymer coatings .
Mechanistic studies highlight their dual hydrophilic (dimethylamino group) and lipophilic (acyl chain) nature as key to functionality .
Advanced: How can researchers resolve contradictions in biological activity data for N-[3-(dimethylamino)propyl]hexanamide derivatives across studies?
Discrepancies often arise from:
- Purity issues : Trace solvents (e.g., DCM residuals) or unreacted amines can skew bioassay results. Validate purity via HPLC (>95%) .
- Assay conditions : pH-dependent protonation of the dimethylamino group alters membrane permeability. Standardize buffer systems (e.g., pH 7.4 PBS) .
- Structural analogs : Subtle differences (e.g., acyl chain length) significantly impact activity. Compare homologs (C6 vs. C16) under identical conditions .
Basic: What solvents and conditions are reported for the acylation step in synthesizing N-[3-(dimethylamino)propyl]hexanamide?
- Solvents : Dichloromethane (DCM) or THF, chosen for their ability to dissolve both amine and acyl chloride .
- Reaction conditions :
- Workup : Aqueous extraction (e.g., 5% NaHCO₃) removes unreacted reagents .
Advanced: How can computational modeling predict interaction mechanisms of N-[3-(dimethylamino)propyl]hexanamide derivatives with biological targets?
- Docking studies : Simulate binding to targets (e.g., enzymes, membranes) using software like AutoDock Vina. Focus on the dimethylamino group’s electrostatic interactions and the acyl chain’s hydrophobic packing .
- MD simulations : Analyze stability in lipid bilayers; longer acyl chains (C14–C18) show deeper membrane insertion .
- QSAR models : Correlate chain length/logP with antibacterial activity (e.g., MIC values against S. aureus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
